Cas no 193611-67-5 (SB 216641 hydrochloride)

SB 216641 hydrochloride 化学的及び物理的性質
名前と識別子
-
- SB 216641 hydrochloride
- [1,1'-Biphenyl]-4-carboxamide, N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride
- N-{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}-2'-methyl-4'-(5-m ethyl-1,2,4-oxadiazol-3-yl)-4-biphenylcarboxamide hydrochloride ( 1:1)
- SB 216641A
- SB-216641 hydrochloride
- 193611-67-5
- SR-01000597916
- N-(3-(2-(Dimethylamino)ethoxy)-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
- SB216641 hydrochloride
- SB-216641A
- HY-103149
- SB 216641A; SB-216641 hydrochloride
- BCP08284
- DTXSID9042625
- BCP20784
- N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide Monohydrochloride; SB 216641A;
- SCHEMBL25382964
- N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
- SB216641
- E98714
- N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride PFI-3
- SB216641HYDROCHLORIDE
- (1,1'-Biphenyl)-4-carboxamide, N-(3-(2-(dimethylamino)ethoxy)-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-, monohydrochloride
- AKOS024456484
- CHEMBL5089005
- J-012535
- N-{3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl}-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide hydrochloride
- SR-01000597916-1
- CS-0024664
- 2'-Methyl-4'-(5-methyl-[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid [3-(2-dimethylamino-ethoxy)-4-methoxy-phenyl]-amide hydrochloride
- GKA22778
-
- インチ: InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H
- InChIKey: JPBMDMNORXKGHZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl
計算された属性
- せいみつぶんしりょう: 522.2033832g/mol
- どういたいしつりょう: 522.2033832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 687
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.7Ų
SB 216641 hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S155030-50mg |
SB 216641 Hydrochloride |
193611-67-5 | 50mg |
$861.00 | 2023-05-17 | ||
TRC | S155030-10mg |
SB 216641 Hydrochloride |
193611-67-5 | 10mg |
$201.00 | 2023-05-17 | ||
TRC | S155030-100mg |
SB 216641 Hydrochloride |
193611-67-5 | 100mg |
$1568.00 | 2023-05-17 | ||
1PlusChem | 1P01E411-10mg |
SB216641Hydrochloride |
193611-67-5 | ≥98% | 10mg |
$234.00 | 2024-06-17 | |
A2B Chem LLC | AX37221-10mg |
SB216641Hydrochloride |
193611-67-5 | ≥98% | 10mg |
$161.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15344-50mg |
SB 216641 hydrochloride |
193611-67-5 | 98% | 50mg |
¥13836.00 | 2023-09-09 | |
Axon Medchem | 1085-10 mg |
SB 216641 hydrochloride |
193611-67-5 | 99% | 10mg |
€140.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361335A-50 mg |
SB 216641 hydrochloride, |
193611-67-5 | 50mg |
¥6,205.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361335-10 mg |
SB 216641 hydrochloride, |
193611-67-5 | 10mg |
¥1,467.00 | 2023-07-11 | ||
1PlusChem | 1P01E411-1mg |
SB216641Hydrochloride |
193611-67-5 | ≥98% | 1mg |
$78.00 | 2024-06-17 |
SB 216641 hydrochloride 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
SB 216641 hydrochlorideに関する追加情報
Introduction to SB 216641 Hydrochloride (CAS No. 193611-67-5)
SB 216641 hydrochloride (CAS No. 193611-67-5) is a potent and selective antagonist of the serotonin 5-HT2C receptor. This compound has garnered significant attention in the field of neuroscience and pharmacology due to its potential therapeutic applications in various psychiatric and neurological disorders. The selective nature of SB 216641 hydrochloride makes it a valuable tool for researchers aiming to elucidate the role of the 5-HT2C receptor in these conditions.
The chemical structure of SB 216641 hydrochloride is characterized by its unique molecular framework, which confers high affinity and selectivity for the 5-HT2C receptor. This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in modulating neurotransmitter release and neuronal activity. The binding of serotonin to the 5-HT2C receptor can influence a wide range of physiological processes, including mood regulation, appetite, and cognitive function.
In preclinical studies, SB 216641 hydrochloride has demonstrated significant efficacy in blocking the effects of serotonin at the 5-HT2C receptor. This antagonistic action has been shown to modulate neurotransmitter systems involved in mood disorders, such as depression and anxiety. Recent research has also explored the potential of SB 216641 hydrochloride in treating obesity and metabolic disorders, given the receptor's role in regulating appetite and energy metabolism.
The pharmacokinetic properties of SB 216641 hydrochloride have been extensively studied to understand its behavior in vivo. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration in animal models. These properties are essential for its use in long-term studies aimed at evaluating its therapeutic potential.
Clinical trials involving SB 216641 hydrochloride are still in their early stages, but preliminary results are promising. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects. These findings have paved the way for further clinical evaluation, particularly in patients with depression and anxiety disorders.
The safety profile of SB 216641 hydrochloride is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have shown that it does not exhibit significant toxicity at relevant doses, which is a crucial factor for its advancement to clinical trials. Additionally, its selectivity for the 5-HT2C receptor minimizes off-target effects, further enhancing its safety profile.
In conclusion, SB 216641 hydrochloride (CAS No. 193611-67-5) represents a promising compound with significant potential for treating various psychiatric and neurological disorders. Its high affinity and selectivity for the serotonin 5-HT2C receptor make it a valuable tool for both research and therapeutic applications. Ongoing studies continue to explore its full therapeutic potential, and future developments may lead to new treatment options for patients suffering from these conditions.
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